molecular formula C9H7NOS B1278334 1-(Benzo[d]thiazol-5-yl)ethanone CAS No. 90347-90-3

1-(Benzo[d]thiazol-5-yl)ethanone

Cat. No.: B1278334
CAS No.: 90347-90-3
M. Wt: 177.22 g/mol
InChI Key: FCKINXPLWQMSSB-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-5-yl)ethanone is an organic compound with the molecular formula C9H7NOS. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is known for its diverse biological activities and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzo[d]thiazol-5-yl)ethanone can be synthesized through several methods. One common approach involves the condensation of 2-aminothiophenol with acetyl chloride in the presence of a base such as pyridine. The reaction typically takes place under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d]thiazol-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Benzo[d]thiazol-5-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzo[d]thiazol-5-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can modulate signaling pathways related to inflammation and immune response .

Comparison with Similar Compounds

  • 2-(Benzo[d]thiazol-5-yl)ethanol
  • 5-(Benzo[d]thiazol-2-yl)thiophene
  • 2-(Benzo[d]thiazol-5-yl)benzoic acid

Comparison: 1-(Benzo[d]thiazol-5-yl)ethanone is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Compared to similar compounds, it has a distinct balance of reactivity and stability, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-(1,3-benzothiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c1-6(11)7-2-3-9-8(4-7)10-5-12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKINXPLWQMSSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441681
Record name 1-(1,3-Benzothiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90347-90-3
Record name 1-(1,3-Benzothiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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